![molecular formula C12H14N4O2 B2395780 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856059-10-3](/img/structure/B2395780.png)
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as AHPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AHPC is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation, tumor growth, and microbial infections.
Biochemical and physiological effects:
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the growth of various cancer cell lines and to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic applications. However, one of the limitations of using 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide and its biochemical and physiological effects.
Synthesis Methods
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-hydroxy-5-methylbenzaldehyde with hydrazine hydrate to form 2-hydroxy-5-methylphenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
5-amino-N-(2-hydroxy-5-methylphenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-3-4-10(17)8(5-7)14-12(18)9-6-11(13)15-16(9)2/h3-6,17H,1-2H3,(H2,13,15)(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAKEDGPUINGDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NN2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide |
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